molecular formula C20H22N6O6 B11486398 6-({4-[4-(morpholin-4-ylcarbonyl)-2-nitrophenyl]piperazin-1-yl}carbonyl)pyridazin-3(2H)-one

6-({4-[4-(morpholin-4-ylcarbonyl)-2-nitrophenyl]piperazin-1-yl}carbonyl)pyridazin-3(2H)-one

Cat. No.: B11486398
M. Wt: 442.4 g/mol
InChI Key: VVLUMBWMHRWNGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyridazin-3(2H)-one derivative featuring a piperazine linker substituted with a 4-(morpholin-4-ylcarbonyl)-2-nitrophenyl group and a carbonyl bridge to the pyridazinone core. The pyridazinone scaffold is notable for its pharmacological relevance, particularly in kinase inhibition and anticancer applications . Its synthesis typically involves coupling reactions between functionalized piperazine intermediates and pyridazinone precursors, as seen in analogous compounds .

Properties

Molecular Formula

C20H22N6O6

Molecular Weight

442.4 g/mol

IUPAC Name

3-[4-[4-(morpholine-4-carbonyl)-2-nitrophenyl]piperazine-1-carbonyl]-1H-pyridazin-6-one

InChI

InChI=1S/C20H22N6O6/c27-18-4-2-15(21-22-18)20(29)24-7-5-23(6-8-24)16-3-1-14(13-17(16)26(30)31)19(28)25-9-11-32-12-10-25/h1-4,13H,5-12H2,(H,22,27)

InChI Key

VVLUMBWMHRWNGE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)C(=O)N3CCOCC3)[N+](=O)[O-])C(=O)C4=NNC(=O)C=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({4-[4-(morpholin-4-ylcarbonyl)-2-nitrophenyl]piperazin-1-yl}carbonyl)pyridazin-3(2H)-one typically involves multiple steps:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions.

    Attachment of the Morpholine Group: The morpholine group is added through a coupling reaction, often using reagents like carbodiimides to facilitate the formation of the amide bond.

    Nitration: The nitro group is introduced through nitration reactions, typically using nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amine.

    Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and morpholine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions due to its structural complexity.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of enzyme activity is beneficial.

    Industry: Could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-({4-[4-(morpholin-4-ylcarbonyl)-2-nitrophenyl]piperazin-1-yl}carbonyl)pyridazin-3(2H)-one is not fully understood, but it is believed to interact with specific enzymes or receptors in the body. The compound’s structural features allow it to bind to these targets, potentially inhibiting or modulating their activity. This interaction could involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to derivatives sharing key structural motifs: pyridazinone/pyrimidine cores, piperazine linkers, and substituted aryl/morpholine groups. Key distinctions lie in substituent positioning, electronic effects, and bioactivity.

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Melting Point (°C) Yield (%) Purity (HPLC) Bioactivity (If Reported) Reference
Target Compound: 6-({4-[4-(Morpholin-4-ylcarbonyl)-2-nitrophenyl]piperazin-1-yl}carbonyl)pyridazin-3(2H)-one Pyridazinone Piperazine-linked 4-(morpholinylcarbonyl)-2-nitrophenyl N/A N/A N/A Not explicitly reported in evidence
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-morpholin-4-ylpyridazin-3(2H)-one Pyridazinone Piperazine-linked 4-fluorophenyl; morpholinyl at C6 N/A N/A N/A Cytotoxicity (AGS cells)
2-(4-(4-(Morpholine-4-carbonyl)-2-nitrophenyl)piperazin-1-yl)-N-(substituted ethyl)pyrimidine-5-carboxamide (13a-c) Pyrimidine Piperazine-linked 4-(morpholinylcarbonyl)-2-nitrophenyl; carboxamide at C5 165.4–167.9 (13a) 58–65 98.6–99.6 Kinase inhibition (hypothetical)
6-(4-(4-Chlorophenyl)piperazin-1-yl)pyridazin-3(2H)-one Pyridazinone Piperazine-linked 4-chlorophenyl N/A ~50 N/A Anti-proliferative activity
5-[(2S)-1-(3-oxo-3-{4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}propoxy)propan-2-yl]amino}-4-(trifluoromethyl)pyridazin-3(2H)-one Pyridazinone Piperazine-linked trifluoromethylpyrimidine; trifluoromethyl at C4 N/A N/A N/A Not reported

Key Observations:

Core Structure Impact: Pyridazinone derivatives (e.g., target compound, 6-(4-(4-chlorophenyl)piperazin-1-yl)pyridazin-3(2H)-one) are associated with cytotoxicity and anti-proliferative activity in AGS cells . Pyrimidine analogs (e.g., 13a-c) exhibit higher purity (up to 99.59%) and yields (58–65%), likely due to optimized synthetic routes .

Fluorophenyl () and trifluoromethyl () groups improve metabolic stability and lipophilicity, critical for bioavailability.

Synthetic Accessibility: Piperazine-linked pyridazinones are typically synthesized via nucleophilic substitution (e.g., refluxing with ethyl bromoacetate) or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) . Pyrimidine derivatives (13a-c) require multi-step protocols, including carboxamide formation and purification via column chromatography .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.